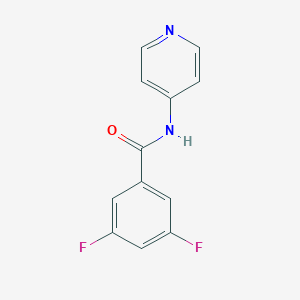

3,5-difluoro-N-pyridin-4-ylbenzamide

Description

3,5-Difluoro-N-pyridin-4-ylbenzamide is a benzamide derivative featuring a pyridin-4-yl group attached via an amide bond to a 3,5-difluorinated benzene ring. This structure combines the electron-withdrawing properties of fluorine atoms with the hydrogen-bonding capability of the pyridine nitrogen, making it a candidate for applications in medicinal chemistry, particularly in kinase inhibition or antimicrobial agent development.

Properties

CAS No. |

736165-97-2 |

|---|---|

Molecular Formula |

C12H8F2N2O |

Molecular Weight |

234.2g/mol |

IUPAC Name |

3,5-difluoro-N-pyridin-4-ylbenzamide |

InChI |

InChI=1S/C12H8F2N2O/c13-9-5-8(6-10(14)7-9)12(17)16-11-1-3-15-4-2-11/h1-7H,(H,15,16,17) |

InChI Key |

DOWACLMMUHCCBK-UHFFFAOYSA-N |

SMILES |

C1=CN=CC=C1NC(=O)C2=CC(=CC(=C2)F)F |

Canonical SMILES |

C1=CN=CC=C1NC(=O)C2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 3,5-difluoro-N-pyridin-4-ylbenzamide and related benzamide derivatives:

Key Observations:

- Lipophilicity : The pyridin-4-ylmethyl linker in 332152-50-8 increases molecular weight and logP (3.8), whereas the compact difluoro derivative may exhibit lower logP due to reduced hydrophobicity .

- Reactivity : The nitro group in 95729-12-7 introduces instability under reducing conditions, unlike the more stable fluorine atoms in the target compound .

Preparation Methods

Reaction Conditions

-

Reagents : 3,5-Difluorobenzoyl chloride (1.2 equivalents), 4-aminopyridine (1 equivalent), triethylamine (TEA, 2 equivalents).

-

Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature : 0°C to room temperature (RT), 12–24 hours.

-

Workup : Aqueous extraction, drying over MgSO₄, and purification via silica gel chromatography.

Mechanistic Insights

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride. TEA neutralizes HCl byproduct, shifting equilibrium toward product formation. Excess acyl chloride ensures complete conversion.

Key Challenges :

-

Competing hydrolysis of 3,5-difluorobenzoyl chloride in aqueous conditions.

-

Partial solubility of 4-aminopyridine in non-polar solvents.

Suzuki-Miyaura Cross-Coupling Approach

An alternative route employs a palladium-catalyzed cross-coupling to construct the pyridin-4-yl moiety. This method is advantageous for introducing functionalized pyridine rings.

Synthetic Pathway

-

Preparation of Boronic Ester Intermediate :

-

Cross-Coupling with 4-Bromopyridine :

Advantages

-

Enables late-stage diversification of the pyridine ring.

-

Tolerates electron-withdrawing groups (e.g., fluorine) on the benzamide.

Limitations :

-

Requires stringent anhydrous conditions.

-

High catalyst loading increases cost.

Solid-Phase Synthesis for High-Throughput Production

Solid-supported strategies improve purity and scalability. A representative protocol involves:

Procedure

-

Resin Functionalization : Wang resin is loaded with 3,5-difluorobenzoic acid using DIC/HOBt activation.

-

Amide Coupling : 4-Aminopyridine is added in DMF with DIEA, agitated for 24 hours at RT.

-

Cleavage : TFA/DCM (1:1) liberates the product from the resin.

Purity : >95% (HPLC).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A optimized protocol includes:

-

Reagents : 3,5-Difluorobenzoic acid (1 equivalent), 4-aminopyridine (1.1 equivalents), HATU (1.5 equivalents), DIPEA (3 equivalents).

-

Solvent : DMF (2 mL/mmol).

-

Conditions : 100°C, 300 W, 20 minutes.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time | Scalability |

|---|---|---|---|---|

| Direct Acylation | 54–62 | 90 | 12–24 h | Moderate |

| Suzuki Cross-Coupling | 48–55 | 85 | 6–8 h | Low |

| Solid-Phase | 70–75 | 95 | 24 h | High |

| Microwave | 82 | 98 | 20 min | High |

Optimization Strategies

Solvent Effects

Catalytic Systems

-

Pd(OAc)₂/XPhos improves coupling efficiency for electron-deficient aryl boronic esters.

-

Copper(I) iodide accelerates amidation in microwave-assisted protocols.

Characterization Data

¹H NMR (500 MHz, DMSO-d₆) :

-

δ 8.79 (d, J = 6.8 Hz, 2H, pyridine-H),

-

δ 8.19 (s, 1H, NH),

-

δ 7.91 (m, 2H, aromatic-F),

HRMS (ESI+) :

Industrial-Scale Considerations

Q & A

Q. What are the key considerations for optimizing the synthesis of 3,5-difluoro-N-pyridin-4-ylbenzamide?

Methodological Answer: Synthesis optimization requires careful control of reaction parameters:

- Temperature and Time: Elevated temperatures (e.g., 80–120°C) and extended reaction times (12–24 hours) improve yield by promoting nucleophilic substitution at the pyridine ring. Evidence from analogous benzamide syntheses highlights the importance of these factors .

- Catalysts: Palladium or copper catalysts (e.g., Pd/C, CuI) enhance coupling reactions between fluorinated benzoyl groups and pyridine derivatives .

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) are preferred for their ability to stabilize intermediates and improve solubility .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy: ¹⁹F NMR is critical for verifying fluorine substitution patterns, while ¹H/¹³C NMR confirms pyridine ring connectivity .

- Mass Spectrometry (HRMS): Validates molecular weight and purity, with ESI-HRMS recommended for high-resolution data .

- X-ray Crystallography: Resolves ambiguities in regioselectivity or stereochemistry, particularly for crystalline derivatives .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data for this compound across studies?

Methodological Answer: Contradictions often arise from methodological variability. To resolve these:

- Standardize Assay Conditions: Control variables such as solvent (e.g., DMSO concentration in cell-based assays) and incubation time .

- Validate Target Engagement: Use techniques like SPR (Surface Plasmon Resonance) to directly measure binding affinity to hypothesized targets (e.g., kinase domains) .

- Cross-Validate with Structural Analogs: Compare activity profiles with derivatives like 3,5-difluoro-4-hydrazinylbenzamide to isolate substituent effects .

Q. What strategies improve regioselectivity during functionalization of the pyridine ring in this compound?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors:

- Directed Ortho-Metalation: Use directing groups (e.g., amides) to position catalysts at specific sites. For example, lithium bases can deprotonate meta-positions relative to fluorine substituents .

- Computational Modeling: DFT calculations predict reactive sites by analyzing electron density maps (e.g., Fukui indices) at the pyridine ring .

- Protecting Groups: Temporarily block reactive sites (e.g., silylation of hydroxyl groups) to direct reactions to desired positions .

Q. How can computational methods guide the design of this compound derivatives with enhanced pharmacokinetic properties?

Methodological Answer: Leverage in silico tools for predictive modeling:

- ADMET Prediction: Use platforms like SwissADME to estimate solubility, permeability, and metabolic stability. Fluorine atoms improve metabolic resistance but may reduce solubility .

- Docking Studies: Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding with pyridine nitrogen and hydrophobic contacts with fluorine substituents .

- QSAR Models: Corrogate substituent effects (e.g., adding methyl groups) with bioactivity data to identify optimal modifications .

Data Analysis and Validation

Q. What methodologies are recommended for resolving spectral overlaps in fluorinated benzamide derivatives?

Methodological Answer:

- 2D NMR Techniques: HSQC and HMBC experiments distinguish overlapping ¹H/¹⁹F signals by correlating coupled nuclei .

- Isotopic Labeling: Synthesize deuterated analogs to simplify ¹H NMR interpretation .

- Dynamic NMR: Analyze temperature-dependent shifts to identify rotamers or conformational exchange processes .

Q. How should researchers design dose-response studies to evaluate the cytotoxicity of this compound?

Methodological Answer:

- Range-Finding Assays: Start with broad concentrations (e.g., 0.1–100 µM) in cell lines (e.g., HEK293, HepG2) to identify effective ranges .

- Mechanistic Controls: Include positive controls (e.g., staurosporine for apoptosis) and measure caspase activation or mitochondrial membrane potential .

- Statistical Models: Fit data to sigmoidal curves (Hill equation) using software like GraphPad Prism to calculate IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.